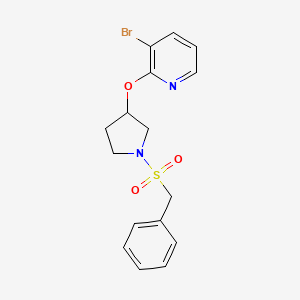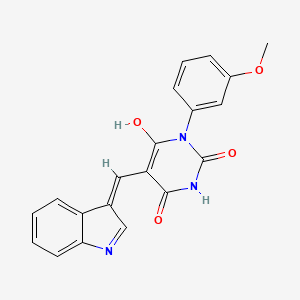
tert-Butylmethylcarbamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butylmethylcarbamoyl chloride, also known as Boc-Cl, is a chemical compound that is widely used in the field of organic chemistry. It is an important reagent in the synthesis of various chemicals, including peptides, amino acids, and pharmaceuticals.
Applications De Recherche Scientifique
Hydroxyl Group Protection
One significant application of tert-Butylmethylcarbamoyl chloride derivatives is in the protection of hydroxyl groups during synthetic procedures. The development of chemical agents that can protect hydroxyl groups under varying conditions while being susceptible to easy removal when desired is crucial in synthetic chemistry. Laboratory derivations, such as dimethyl-tert-butylsilyl, have shown that ethers of this substance are stable under normal conditions and resistant to hydrogenolysis and mild chemical reduction, proving useful in a wide variety of hydroxyl-protecting applications including the synthesis of prostaglandins (E. Corey & A. Venkateswarlu, 1972).
Deoxynucleosides Protection
Tert-Butyldimethylsilyl chloride is utilized for the selective protection of hydroxyl groups in nucleosides, especially the 5′-hydroxyl of deoxynucleosides. This protection is crucial for the synthesis of protected deoxynucleosides, facilitating the production of a variety of nucleosides in good yields. The tert-butyldimethylsilyl group is stable to phosphorylation conditions and can be removed under conditions that do not affect other commonly used acid or base labile protecting groups (K. K. Ogilvie, 1973).
Glycoconjugate Synthesis
Direct 3,6-di-O-protection of D-glucal and D-galactal using tert.-Butyldimethylsilyl chloride allows for efficient routes to valuable glycoconjugate synthesis. The method provides a way to protect the 3,6-di-O positions while leaving the 4-hydroxy group accessible for further functionalization, thereby offering a versatile approach to synthesizing 2-azido-2-deoxy-gluco- and -galactopyranosyl donors for glycoconjugate synthesis (W. Kinzy & R. Schmidt, 1987).
Cadmium Ion Sensing
The development of cadmium-selective sensors using tert-butyl calix[6]arene derivatives highlights the application of this compound in the fabrication of sensitive and selective ion sensors. These sensors exhibit excellent selectivity for Cd(II) ions over other metal cations, making them valuable for environmental monitoring and industrial process control (V. Gupta et al., 2014).
Conversion to Acid Chlorides
The reaction of tert-butyl esters with thionyl chloride to produce acid chlorides in high yields showcases the role of this compound derivatives in synthetic chemistry. This method allows for the selective conversion of tert-butyl esters to acid chlorides in the presence of other esters, demonstrating its utility in complex organic syntheses (J. A. Greenberg & T. Sammakia, 2017).
Propriétés
IUPAC Name |
N-tert-butyl-N-methylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-6(2,3)8(4)5(7)9/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKBJDIEFNJMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2880836.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2880837.png)
![7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2880839.png)

![Methyl 3-[(2-hydroxy-4-methylsulfanylbutyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2880841.png)
![1-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2880842.png)
![4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2880843.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2880848.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2880851.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2880853.png)